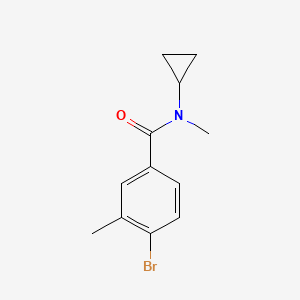

4-Bromo-N-cyclopropyl-N,3-dimethylbenzamide

Description

Chemical Identity and Classification

4-Bromo-N-cyclopropyl-N,3-dimethylbenzamide possesses the molecular formula C₁₂H₁₄BrNO and exhibits a molecular weight of 268.15 grams per mole. The compound is registered under the Chemical Abstracts Service number 1714185-79-1, providing unambiguous identification within chemical databases and regulatory frameworks. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as Cc1cc(C(=O)N(C)C2CC2)ccc1Br, which precisely defines the connectivity and stereochemical arrangement of all constituent atoms.

This organohalogen compound belongs to the broader class of aromatic amides, specifically categorized as a substituted benzamide derivative. The presence of the bromine atom classifies it as an aryl halide, where the halogen-bearing carbon forms part of an aromatic ring system. Such classification is crucial for understanding the compound's reactivity patterns and potential synthetic transformations, as the type of carbon to which the halogen is directly bonded primarily determines the characteristic properties of each organohalogen class.

The compound's structural features place it within the realm of pharmaceutical intermediates and research chemicals, where benzamide derivatives have demonstrated significant therapeutic potential. The systematic nomenclature reflects the presence of a bromine substituent at the fourth position of the benzene ring, along with N-cyclopropyl and N-methyl modifications of the amide functionality, complemented by a methyl group at the third position of the aromatic system. This specific substitution pattern creates a unique molecular architecture that influences both physical properties and biological activity profiles.

Structural Characteristics of Benzamide Framework

The benzamide framework serves as the fundamental structural foundation for this compound, consisting of a benzene ring directly attached to a carbonyl group linked to a nitrogen atom. This aromatic amide configuration represents one of the most important functional group combinations in medicinal chemistry, providing a versatile platform for molecular modification and optimization. The benzamide core exhibits characteristic planarity disruptions, as demonstrated in related compounds where the amide group demonstrates an angle of approximately fifteen degrees relative to the aromatic ring plane.

The structural analysis of benzamide systems reveals critical geometric parameters that influence molecular behavior and reactivity. In the parent benzamide compound, gas-phase electron diffraction studies have established precise bond lengths and angles, including a carbon-carbon bond length in the phenyl ring of 1.401 angstroms and a carbonyl carbon-nitrogen bond length of 1.380 angstroms. These fundamental parameters provide baseline measurements for understanding how substituent modifications affect overall molecular geometry and electronic distribution.

| Structural Parameter | Value | Reference Method |

|---|---|---|

| Molecular Weight | 268.15 g/mol | Computational Analysis |

| Molecular Formula | C₁₂H₁₄BrNO | Chemical Analysis |

| Bromine Position | Para (4-position) | Systematic Nomenclature |

| Nitrogen Substituents | Cyclopropyl, Methyl | Structural Characterization |

| Ring Methyl Position | Meta (3-position) | Chemical Identification |

The presence of the bromine atom at the para position introduces significant electronic and steric effects that modify the benzamide framework's properties. Bromine, being a moderately electronegative halogen, exhibits electron-withdrawing characteristics through inductive effects while simultaneously providing electron-donating resonance stabilization. This dual electronic influence affects the electron density distribution across the aromatic system, potentially altering reactivity patterns and molecular interactions with biological targets.

The cyclopropyl substitution on the nitrogen atom represents a particularly interesting structural feature, as cyclopropyl groups are known to exhibit unique conformational constraints and electronic properties. The strained three-membered ring system introduces rigidity into the molecular structure while providing distinctive steric requirements that can influence binding affinity and selectivity in biological systems. The additional N-methyl substitution creates a tertiary amide configuration, further modifying the compound's physicochemical properties and potential for hydrogen bonding interactions.

Historical Context in Organohalogen Chemistry

The development of organohalogen chemistry has undergone remarkable evolution since the early nineteenth century, when the first synthesis of halocarbons was achieved in the early 1800s. Initially, halogenated organic compounds were considered almost exclusively anthropogenic in origin, but contemporary research has revealed that over 5000 naturally synthesized organohalogens exist in nature. This discovery has fundamentally transformed our understanding of halogen chemistry and has provided important insights into the biological significance of halogenated organic molecules.

Marine organisms represent a particularly rich source of naturally occurring organohalogens, with several million tons of methyl bromide estimated to be produced by marine species annually. The diversity of natural halogenated compounds extends far beyond simple alkyl halides to include complex aromatic systems, with several thousand sophisticated halocarbons known to be produced mainly by marine species. This natural abundance has supported the hypothesis that the ancient origin of organohalogens may have influenced the evolutionary development of metabolic pathways capable of processing and degrading halogenated compounds.

The synthetic development of brominated benzamide derivatives like this compound builds upon decades of research into halogen chemistry and pharmaceutical applications. Benzamide derivatives have historically played crucial roles in medicinal chemistry, with substituted benzamides representing important therapeutic agents for various medical conditions. The systematic exploration of halogenated benzamides has revealed structure-activity relationships that guide the design of new pharmaceutical compounds with improved efficacy and selectivity profiles.

The incorporation of bromine atoms into organic molecules provides synthetic chemists with valuable reactive handles for further molecular modifications. Aryl bromides, such as those found in this compound, serve as excellent substrates for various coupling reactions and substitution processes. These synthetic transformations enable the preparation of diverse molecular libraries for biological screening and pharmaceutical development, contributing to the continued advancement of drug discovery research.

Research Significance of Substituted Benzamides

Substituted benzamides have emerged as a compound class of exceptional significance in contemporary pharmaceutical research, with demonstrated therapeutic potential across multiple medical indications. The benzamide scaffold provides an optimal balance of synthetic accessibility, structural diversity, and biological activity that makes it particularly attractive for drug development programs. Research into substituted benzamides has revealed their capacity to modulate various biological targets, including neurotransmitter receptors, enzymatic systems, and cellular signaling pathways.

The therapeutic applications of substituted benzamides extend to neurological and psychiatric disorders, where compounds such as sulpiride and amisulpride have demonstrated clinical efficacy in treating both depressive states and schizophrenia. The proposed mechanism of action involves selective modulation of the dopaminergic system in the mesocorticolimbic area, which is crucial for cognitive processing of internal and external environmental cues. This dual therapeutic indication represents a significant advancement in psychopharmacology, as substituted benzamides may constitute the first class of atypical antipsychotics successfully employed for both depressive disorders and schizophrenia.

Contemporary research has expanded the scope of benzamide applications to include antiprion agents, where specific derivatives have shown promising activity against prion diseases. Studies involving benzamide derivatives with pyrrolidine and piperidine substituents have demonstrated binding affinity for human prion protein and inhibition of its conversion to the pathological form. These findings indicate the potential for benzamide compounds to serve as lead structures for developing therapeutic agents against neurodegenerative diseases characterized by protein misfolding.

| Research Application | Mechanism of Action | Therapeutic Target |

|---|---|---|

| Antipsychotic Activity | Dopamine Receptor Modulation | Schizophrenia, Psychosis |

| Antidepressant Effects | Mesocorticolimbic Dopamine System | Dysthymia, Depression |

| Antiprion Activity | Prion Protein Binding Inhibition | Neurodegenerative Diseases |

| Enzyme Inhibition | Carbonic Anhydrase Modulation | Metabolic Disorders |

The synthetic versatility of the benzamide framework enables researchers to systematically explore structure-activity relationships through strategic modification of substituent patterns. The incorporation of halogen atoms, such as bromine in this compound, provides opportunities for fine-tuning molecular properties including lipophilicity, metabolic stability, and receptor binding affinity. These modifications can significantly impact the compound's pharmacokinetic profile and therapeutic effectiveness, making systematic substitution studies essential for optimizing drug candidates.

The research significance of this compound specifically lies in its unique combination of structural features that may confer distinctive biological properties. The presence of the cyclopropyl group introduces conformational constraints that could enhance selectivity for specific biological targets, while the bromine substitution provides electronic modifications that may influence binding interactions. The dual methylation pattern creates a molecular architecture that represents an important addition to the growing library of benzamide derivatives available for pharmaceutical research and development.

Properties

IUPAC Name |

4-bromo-N-cyclopropyl-N,3-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c1-8-7-9(3-6-11(8)13)12(15)14(2)10-4-5-10/h3,6-7,10H,4-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMAMSSUXIXBGKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N(C)C2CC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Bromo-N-cyclopropyl-N,3-dimethylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C11H14BrN and a molecular weight of approximately 243.14 g/mol. Its structure features a bromine atom at the para position of the benzamide moiety, a cyclopropyl group, and two methyl groups at the meta positions.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in various signaling pathways, which can affect cell proliferation and survival. For instance, it may inhibit kinases that are crucial for cancer cell growth .

- Receptor Binding : The presence of the bromine atom enhances binding affinity to certain receptors, potentially leading to increased efficacy in therapeutic applications .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- Cell Proliferation Inhibition : In vitro studies demonstrated that this compound significantly reduces the proliferation of cancer cell lines such as breast and lung cancer cells. The inhibition was measured using MTT assays, showing IC50 values in the low micromolar range .

- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with apoptotic pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Study 1: In Vitro Efficacy

A study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in early apoptotic cells .

| Treatment Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 65 |

| 15 | 45 |

Study 2: In Vivo Studies

In vivo experiments using xenograft models demonstrated that administration of the compound led to significant tumor size reduction compared to control groups. Tumors treated with this compound showed a decrease in Ki-67 expression, indicating reduced cell proliferation within the tumors .

Safety and Toxicology

Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to evaluate long-term effects and potential side effects in clinical settings.

Scientific Research Applications

Medicinal Chemistry Applications

4-Bromo-N-cyclopropyl-N,3-dimethylbenzamide is primarily recognized for its potential therapeutic properties. It serves as an intermediate in the synthesis of various bioactive compounds, particularly in the development of pharmaceuticals targeting specific diseases.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of benzamide compounds, including 4-bromo analogs, exhibit significant activity against various cancer cell lines. For instance, compounds that share structural similarities with this compound have shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Inhibition of Kinases

The compound has been studied for its role as a kinase inhibitor. Kinases are critical in regulating cellular functions, and their dysregulation is often implicated in cancer and other diseases. Certain derivatives have been reported to effectively inhibit RET kinases, which are involved in multiple signaling pathways related to cancer progression .

Agricultural Applications

This compound also finds applications in agriculture, particularly as a precursor for insecticides.

Insecticidal Properties

The compound is an important intermediate for synthesizing formamido-benzamide insecticides. These insecticides are designed to target specific pests while minimizing environmental impact. The synthesis methods for these insecticides emphasize high yield and purity, which are critical for industrial production .

Synthesis and Production

The synthesis of this compound has been optimized to improve efficiency and reduce environmental impact.

Electrochemical Synthesis

Recent advancements have introduced electrochemical methods that enhance the synthesis process by using less corrosive reagents and reducing reaction times significantly. For example, one method utilizes dilute sulfuric acid and hydrobromic acid to facilitate the bromination process without the need for hazardous liquid bromine . This method can achieve yields exceeding 97% with high purity levels.

Case Studies and Research Findings

Several case studies illustrate the effectiveness of this compound in various applications:

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring facilitates bromine displacement under nucleophilic conditions. Key reactions include:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amine substitution | K₂CO₃, DMF, 80°C, 12h | 4-Amino-N-cyclopropyl-N,3-dimethylbenzamide | 78% | |

| Thiol substitution | NaSH, EtOH, reflux, 6h | 4-Mercapto-N-cyclopropyl-N,3-dimethylbenzamide | 65% |

Mechanistic Insight :

-

Bromine's para-directing effect and the electron-withdrawing amide group activate the aromatic ring for SNAr.

-

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while bases like K₂CO₃ deprotonate intermediates .

Transition Metal-Catalyzed Cross-Coupling

The bromine atom serves as a handle for palladium-catalyzed coupling reactions:

Suzuki-Miyaura Coupling

Buchwald-Hartwig Amination

| Amine | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃, XPhos, t-BuONa, toluene | 4-Morpholino-N-cyclopropyl-N,3-dimethylbenzamide | 75% |

Key Observations :

-

Steric hindrance from the cyclopropyl group slows coupling kinetics compared to non-substituted analogs .

-

Electron-rich phosphine ligands (e.g., XPhos) improve catalytic efficiency .

Reductive Transformations

The carbonyl and bromine groups participate in reduction pathways:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Carbonyl reduction | LiAlH₄, THF, 0°C → 25°C, 2h | 4-Bromo-N-cyclopropyl-N,3-dimethylbenzylamine | 88% | |

| Debromination | Zn, AcOH, 60°C, 4h | N-Cyclopropyl-N,3-dimethylbenzamide | 94% |

Notable Features :

-

LiAlH₄ selectively reduces the amide to an amine without affecting the bromine.

Cyclopropane Ring Reactivity

The cyclopropyl substituent undergoes strain-driven reactions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ring-opening | H₂SO₄, H₂O, 100°C, 8h | 4-Bromo-N-(3-hydroxypropyl)-N,3-dimethylbenzamide | 72% | |

| [2+2] Cycloaddition | UV light, maleic anhydride | Bicyclic lactam derivative | 51% |

Mechanistic Considerations :

-

Acidic conditions protonate the cyclopropane, leading to ring-opening via carbocation intermediates.

-

Photochemical reactions exploit the ring’s strained σ-bonds.

Oxidative Functionalization

Controlled oxidation modifies both the aromatic ring and side chains:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 4-Bromo-N-cyclopropyl-N,3-dimethylbenzamide and related benzamide derivatives:

Key Structural and Functional Differences

Bromine’s larger atomic size also increases steric hindrance relative to fluorine.

Synthetic Routes The target compound is synthesized via cyclopropylation of brominated benzamide intermediates, whereas derivatives like 4-Bromo-N-(di-n-propylcarbamothioyl)benzamide require thiourea functionalization . Anthranilamide analogs (e.g., 2-Amino-5-chloro-N,3-dimethylbenzamide) are synthesized through amidation and halogenation steps, emphasizing the role of amino and chloro groups in insecticidal activity .

Pharmaceuticals: Fluorinated analogs (e.g., CAS 893420-59-2) are studied for enhanced binding affinity in drug design due to fluorine’s electronegativity .

Safety and Handling Benzamide derivatives with amino groups (e.g., 2-amino-N,3-dimethylbenzamide) exhibit acute toxicity (H302, H312, H332), requiring strict handling protocols . The target compound’s safety profile is less documented but likely necessitates similar precautions due to structural similarities.

Preparation Methods

General Synthetic Strategy

The synthesis typically follows these key steps:

- Aromatic bromination or use of a bromo-substituted aromatic precursor

- Formation of the benzamide core via coupling of the corresponding acid or acid derivative with amines

- Introduction of the cyclopropyl substituent on the amide nitrogen by amidation or substitution

- Methylation steps to introduce methyl groups on nitrogen or aromatic ring as needed

Preparation of 4-Bromo-3-methylbenzamide Core

A common starting point is the use of 4-bromo-3-methylbenzoic acid or its derivatives. According to patent literature, 4-bromo-o-xylene can be converted to 3,4-dimethylbenzaldehyde via a Grignard reaction with magnesium and N,N-dimethylformamide, which can be further oxidized or functionalized to the corresponding acid or acid chloride for amide formation.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Formation of Grignard reagent | 4-bromo-o-xylene + Mg turnings, initiator (iodine), THF solvent, 50-70°C, 8 h reflux | Preparation of arylmagnesium intermediate |

| 2. Formylation | Addition of N,N-dimethylformamide at 0°C, stirring 1 h | Introduction of aldehyde group |

| 3. Acid formation | Hydrolysis with aqueous HCl, extraction, and purification | Conversion to 3,4-dimethylbenzaldehyde, precursor for acid |

This process provides a reliable route to substituted benzaldehydes or acids with bromine and methyl substituents on the aromatic ring.

Formation of N-Cyclopropyl-N,3-dimethylbenzamide

The amide bond formation between the acid derivative (acid chloride or activated ester) and cyclopropylamine is a key step. This can be achieved by:

- Activation of the carboxylic acid (e.g., via carbodiimide coupling agents such as EDCI)

- Reaction with cyclopropylamine under mild conditions to afford the N-cyclopropylbenzamide

A detailed example from a research article shows the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBt) as coupling reagents to produce N-cyclopropyl amides efficiently.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Activation | Carboxylic acid + EDCI + HOBt in appropriate solvent | Formation of active ester intermediate |

| 2. Amidation | Addition of cyclopropylamine, room temperature or mild heating | Formation of N-cyclopropyl amide |

This method yields the desired N-cyclopropylbenzamide with high purity and yield.

Alternative Preparation Method for 2-Amino-5-bromo-N,3-dimethylbenzamide

A Chinese patent describes a preparation method for a closely related compound, 2-amino-5-bromo-N,3-dimethylbenzamide, which may share synthetic similarities. The process involves:

- Reacting 2-amino-N,3-dimethylbenzamide with hydrobromic acid in tetrahydrofuran and dilute sulfuric acid mixtures

- Controlled mass ratios and concentrations to optimize reaction time and yield

- Reaction conditions include hydrobromic acid concentrations of 35-45% and dilute sulfuric acid concentrations of 10-20%.

Though this method is for a positional isomer, it provides insight into bromination and amide preparation conditions relevant to the target compound.

Summary Table of Preparation Steps

Research Findings and Optimization Notes

- Reaction time and cost efficiency: The Chinese patent emphasizes optimized ratios of hydrobromic acid and solvents to reduce reaction time and cost in bromination steps.

- Temperature control: Amidation and methylation reactions are typically performed at low to moderate temperatures (0°C to room temperature) to avoid side reactions and decomposition.

- Choice of solvents: Tetrahydrofuran (THF) is preferred for Grignard formation and amidation due to its ability to solvate reagents and stabilize intermediates.

- Coupling agents: Use of carbodiimide coupling agents (EDCI) with additives like HOBt improves yield and reduces racemization or side reactions in amide bond formation.

- Purification methods: Standard chromatographic techniques and crystallization are effective for isolating the target compound with high purity.

Q & A

Q. What strategies enhance the stability of fluorinated analogs of this compound in aqueous media?

- Methodological Answer : Fluorination (e.g., 4-trifluoromethyl substitution in ) improves hydrophobicity but may reduce solubility. Use co-solvents (DMSO/PEG 400) or nanoformulation (liposomes) to enhance bioavailability. Stability assays (pH 2–9 buffers, 37°C) identify degradation pathways (e.g., hydrolysis at the amide bond) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.